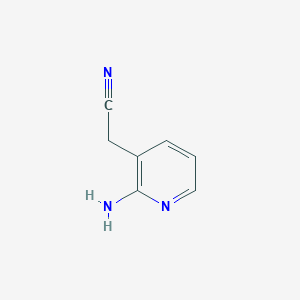
N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, benzyl chlorides can react with amines to form benzylamines . The synthesis process would likely involve careful control of reaction conditions to ensure the correct product is formed .Chemical Reactions Analysis
Aryl halides like chlorobenzyl compounds can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Schiff bases, like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, demonstrate the potential of intramolecular hydrogen bonding and tautomeric equilibrium in polar and non-polar solvents, indicating the significance of such compounds in chemical synthesis and functionalization processes (Nazır et al., 2000).
- Orthometalation studies involving primary benzylamines reveal their potential in forming complex structures with metals, suggesting applications in catalysis and material science (Vicente et al., 1997).
- The modification of polymers through amine compounds demonstrates the versatility of such chemical structures in enhancing material properties, such as thermal stability and biological activity, for potential medical applications (Aly & El-Mohdy, 2015).
Material Science and Engineering
- A specific colorant synthesis involving chlorobenzene derivatives, like the process described for creating yellow polyurethane elastic membranes, showcases the application of these compounds in materials engineering and design (Yin Zhi-gan, 2014).
- The development of vinyl ether type polymeric prodrugs highlights the importance of such compounds in drug delivery systems, where controlled release and polymer-drug conjugation play a crucial role (Babazadeh, 2008).
Wirkmechanismus
Target of Action
N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride is a complex compound that may interact with multiple targets. The primary targets are likely to be proteins or enzymes that interact with similar compounds. For instance, benzylamine, a related compound, has been found to interact with trypsin-1 and trypsin-2 . .
Mode of Action
Based on its structure, it may act through nucleophilic substitution reactions at the benzylic position . The compound could interact with its targets, leading to changes in their function or activity. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
For example, benzylamine can affect pathways involving trypsin-1 and trypsin-2
Pharmacokinetics
Similar compounds like benzylamine have been found to have certain pharmacokinetic properties . For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of benzylamine are all factors that could potentially influence its bioavailability .
Action Environment
The action, efficacy, and stability of N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds or substances. For instance, the Suzuki–Miyaura coupling reaction, which involves compounds with similar structures, is known to be influenced by the reaction conditions .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFZNGGIKVXBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride | |
CAS RN |
23530-84-9 | |
| Record name | Benzenemethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




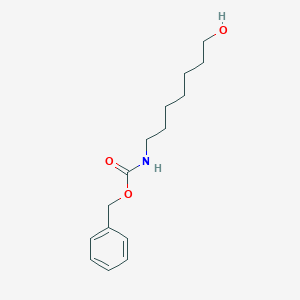
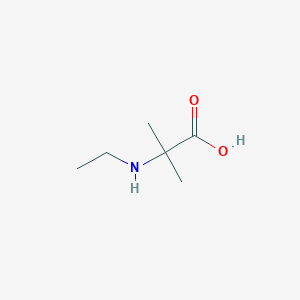
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
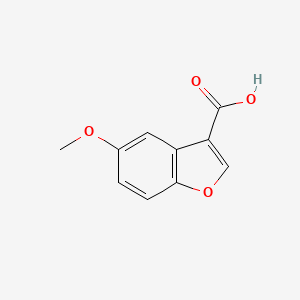
![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)
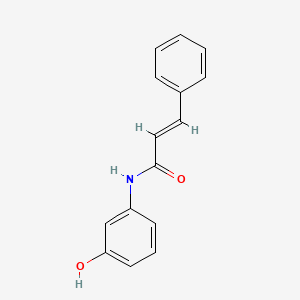
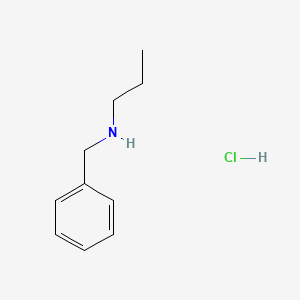


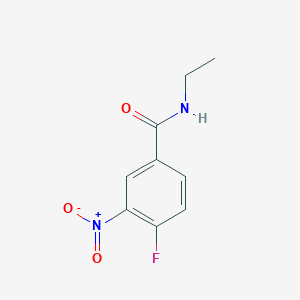
![2-methyl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B3118266.png)
